{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate

Catalog No.
S6836582
CAS No.
1794751-73-7
M.F
C15H15NO4
M. Wt
273.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-...

CAS Number

1794751-73-7

Product Name

{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] furan-3-carboxylate

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

InChI

InChI=1S/C15H15NO4/c1-11-4-2-3-5-12(11)8-16-14(17)10-20-15(18)13-6-7-19-9-13/h2-7,9H,8,10H2,1H3,(H,16,17)

InChI Key

AJCYGKTVLKLVQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=COC=C2

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=COC=C2

The compound {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate is a complex organic molecule characterized by the presence of a furan ring, a carbamoyl group, and a methyl-substituted phenyl group. The structure can be described in detail as follows:

  • Furan-3-carboxylate: This component provides a five-membered aromatic ring containing oxygen, contributing to the compound's reactivity and potential biological activity.
  • Carbamoyl group: This functional group enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
  • Methylphenyl moiety: The presence of the 2-methylphenyl group adds lipophilicity, potentially influencing the compound's pharmacokinetics and binding affinity.

The molecular formula of this compound can be represented as C13H15N1O3C_{13}H_{15}N_{1}O_{3}, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Due to its functional groups. Notable reactions include:

  • Nucleophilic substitution: The carbamoyl group can undergo nucleophilic attack, allowing for modifications at the nitrogen atom.
  • Esterification: The furan-3-carboxylate moiety may react with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to regenerate the carboxylic acid and alcohol.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.

Preliminary studies suggest that compounds similar to {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate exhibit a range of biological activities. These may include:

  • Antimicrobial properties: Compounds with furan rings have been associated with antibacterial and antifungal activities.
  • Anti-inflammatory effects: The carbamoyl group may contribute to modulating inflammatory pathways.
  • Anticancer potential: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate can be achieved through several methods:

  • Carbamate formation: Reacting furan-3-carboxylic acid with an amine derivative (e.g., 2-methylphenylmethylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) can yield the desired carbamate.
  • Esterification reaction: The carboxylic acid derivative can be converted into an ester through reaction with an alcohol under acidic conditions.
  • One-pot synthesis: A more efficient approach may involve a one-pot reaction where all reactants are combined, leading to simultaneous formation of the carbamate and ester functionalities.

These synthetic routes provide flexibility in designing derivatives tailored for specific applications.

The applications of {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate span various fields:

  • Pharmaceuticals: Investigated for potential use as an antimicrobial or anti-inflammatory agent.
  • Agriculture: Possible applications in developing new pesticides or herbicides due to its biological activity.
  • Material Science: Utilized as a precursor for synthesizing polymers or coatings with enhanced properties.

Interaction studies are critical for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular docking simulations: These can predict binding affinities and modes of interaction with proteins involved in disease processes.
  • In vitro assays: Testing the compound against various cell lines can provide insights into its efficacy and mechanism of action.

Such studies are essential for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural features with {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate, allowing for comparison:

Compound NameKey FeaturesBiological Activity
Furan-2-carboxylic acidContains furan ringAntimicrobial
2-Methylphenyl carbamateCarbamate structureAnti-inflammatory
Furan-3-acetic acidSimilar carboxylic acidAnticancer

Uniqueness

The uniqueness of {[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate lies in its combination of a methyl-substituted phenyl group with a furan ring and a carbamoyl moiety, which may provide distinct pharmacological profiles compared to simpler analogs. This structural complexity could lead to enhanced interactions with biological targets, potentially resulting in superior therapeutic effects.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.10010796 g/mol

Monoisotopic Mass

273.10010796 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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